Trimethadione

anticonvulsant thalamocortical T-type calcium channel

Secure Trimethadione for your critical research. Its unique profile as a low-potency T-type calcium channel antagonist provides an ideal baseline reference for in vitro assays, enabling clear potency differentiation. Unlike Ethosuximide, it cannot be substituted. It is indispensable as a validated selective CYP2E1 probe for preclinical metabolism studies and as a well-characterized teratogenic agent for investigating fetal anticonvulsant syndrome mechanisms. Trust this compound as a multifunctional tool for precise pharmacological and toxicological investigations.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 127-48-0
Cat. No. B1683041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethadione
CAS127-48-0
SynonymsTridione
Trimethadione
Trimetin
Troxidone
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)O1)C)C
InChIInChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3
InChIKeyIRYJRGCIQBGHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)
2.12e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trimethadione (CAS 127-48-0) for Scientific Procurement: Key Compound Specifications and Research-Grade Properties


Trimethadione (3,5,5-Trimethyloxazolidine-2,4-dione) is an oxazolidinedione-class anticonvulsant compound . It acts as a voltage-gated T-type calcium channel blocker in thalamic neurons . Key physicochemical properties include a molecular weight of 143.14 g/mol, a melting point of 44.0–48.0 °C, and a LogP value reported between -0.37 and 0.3115 . For in vitro applications, the compound demonstrates solubility in DMSO, with reported maximum concentrations ranging from 26 mg/mL to ≥40 mg/mL .

Why Trimethadione Cannot Be Interchanged with First-Line Anticonvulsants in Research Applications


Despite sharing a common indication for absence seizures, Trimethadione cannot be substituted for first-line agents like Ethosuximide in research settings. Its unique pharmacologic and toxicologic profile, including a distinctive active metabolite (Dimethadione) and a well-documented teratogenic signature, precludes simple interchange . Furthermore, Trimethadione's specific utility as a hepatic CYP2E1 probe drug provides a distinct functional niche not met by its structural or therapeutic analogs .

Trimethadione: Quantitative Differentiation from Closest Analogs and Alternatives


In Vitro Potency Profile Against Ethosuximide and Active Metabolite Dimethadione

In a direct head-to-head comparison of anticonvulsant efficacy in a rodent thalamocortical slice model of generalized seizures, the order of effectiveness was Dimethadione ≥ Ethosuximide >> Trimethadione. This potency ranking was established using clinically relevant drug concentrations and directly paralleled the drugs' relative efficacy in blocking T-type calcium currents in thalamic neurons .

anticonvulsant thalamocortical T-type calcium channel

Teratogenic Potential: Quantitative Comparison with Active Metabolite Dimethadione

In a comparative in vivo study in pregnant CD-1 mice, the teratogenic potential of Trimethadione was compared to its primary metabolite, Dimethadione. At equimolar doses administered during gestation days 11-12, Dimethadione caused a 1.9- to 3.9-fold higher incidence of fetal cleft palates compared to Trimethadione (p < 0.05) . This indicates that the teratogenicity of Trimethadione may be largely mediated by its metabolite, a critical differentiator when assessing developmental toxicity in research models.

teratogenicity developmental toxicity fetal anticonvulsant syndrome

Physicochemical Profile: LogP and Solubility for In Vitro Assay Development

Trimethadione's physicochemical properties differentiate it from other oxazolidinedione anticonvulsants. Its LogP value is reported between -0.37 and 0.3115, indicating low hydrophobicity . This is notably lower than many other antiepileptic drugs, which often have LogP values >1.0 . Its solubility in DMSO, a critical solvent for in vitro assays, is well-characterized, with reported maximum concentrations ranging from 26 mg/mL to ≥40 mg/mL .

physicochemical properties solubility LogP DMSO solubility

Niche Application as a CYP2E1 Hepatic Probe Drug

Trimethadione is uniquely validated as a selective in vivo probe drug for estimating hepatic CYP2E1 activity in humans and animal models . Its metabolic conversion to Dimethadione is primarily catalyzed by CYP2E1, and the plasma DMO/TMO ratio serves as a reliable index of hepatic drug-oxidizing capacity . This functional niche is not shared by the first-line anticonvulsant Ethosuximide, which undergoes different metabolic pathways .

CYP2E1 hepatic drug metabolism probe drug

Trimethadione: Recommended Research Applications Based on Differentiated Evidence


Use as a Lower-Potency Reference Standard in T-Type Calcium Channel Antagonist Studies

Due to its established lower potency relative to Ethosuximide and Dimethadione , Trimethadione serves as a valuable reference standard in in vitro assays for T-type calcium channel blockers. Researchers can use it to establish a potency baseline and differentiate between high- and low-affinity antagonists in thalamocortical slice models of seizure activity.

Investigations into Anticonvulsant-Mediated Teratogenicity and Developmental Toxicology

The well-defined and quantitatively characterized teratogenic profile of Trimethadione and its metabolite Dimethadione makes it a critical tool for studies on drug-induced developmental toxicity. It can be used to investigate mechanisms of fetal anticonvulsant syndrome, the role of prostaglandin synthetase in teratogenesis, and potential protective interventions.

In Vivo Assessment of Hepatic CYP2E1 Activity and Drug-Metabolizing Capacity

Trimethadione's unique validation as a selective CYP2E1 probe drug makes it indispensable for preclinical and clinical studies evaluating liver function, particularly in models of liver disease (e.g., CCl4-induced injury) or in assessing the impact of CYP2E1 inducers or inhibitors on drug metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethadione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.